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Compound of Interest

Compound Name:
(3R)-3-hydroxy-3-phenylpropanoic

acid

CAS No.: 2768-42-5

Cat. No.: B1238315

Get Quote

Synonyms, Synthesis, and Pharmaceutical Applications

Executive Summary
3-Hydroxy-3-phenylpropanoic acid (CAS: 3480-87-3) is a

-hydroxy acid intermediate used primarily in the asymmetric synthesis of antidepressant drugs,
most notably Fluoxetine (Prozac) and Atomoxetine. Its structure features a chiral center at the
C3 position, making the resolution of its enantiomers ((R) and (S)) a pivotal step in the
production of enantiopure active pharmaceutical ingredients (APIs). This guide details its
nomenclature, physicochemical properties, validated synthesis protocols, and analytical
methods.

Nomenclature & Identification
Accurate identification is essential due to the compound's similarity to non-hydroxylated

phenylpropanoic acids (hydrocinnamic acid).
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Core Identifiers
Parameter Value

IUPAC Name 3-Hydroxy-3-phenylpropanoic acid

Common Synonyms

-Hydroxyphenylpropionic acid; 3-Phenyl-3-

hydroxypropionic acid; DL-

-Hydroxydihydrocinnamic acid

CAS Number (Racemic) 3480-87-3

CAS Number (S-Isomer) 36567-72-3

Molecular Formula

Molecular Weight 166.17 g/mol

SMILES OC(CC(O)=O)C1=CC=CC=C1

Nomenclature Hierarchy (Visualization)
The following diagram illustrates the relationship between the IUPAC name and its common

trade synonyms to prevent confusion with Hydrocinnamic acid.

3-Hydroxy-3-phenylpropanoic Acid
(C9H10O3)

IUPAC:
3-Hydroxy-3-phenylpropanoic acid Common/Trade Names

DISTINCTION ALERT:
Not 'Hydrocinnamic Acid'

(Lacks -OH group)

beta-Hydroxyphenylpropionic acid 3-Phenyl-3-hydroxypropionic acid DL-beta-Hydroxydihydrocinnamic acid

Click to download full resolution via product page

Figure 1: Nomenclature hierarchy and critical distinction from non-hydroxylated analogs.
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Physicochemical Properties
Understanding these properties is vital for handling and purification processes.

Property Data Notes

Physical State Solid (Crystalline powder) White to off-white

Melting Point 115–118 °C
Sharp melting point indicates

high purity

Boiling Point ~329 °C At 760 mmHg (Predicted)

pKa 4.40 Carboxylic acid proton

Solubility
Soluble in Ethanol, Ethyl

Acetate, DMSO
Sparingly soluble in cold water

Chirality One stereocenter (C3)
Exists as (R) and (S)

enantiomers

Synthetic Protocols
Two distinct pathways are provided: a chemical synthesis for the racemic scaffold and an

enzymatic resolution for chiral isolation.

Protocol A: Reformatsky Reaction (Chemical Synthesis)
This classic organozinc reaction is the standard method for synthesizing

-hydroxy esters from benzaldehyde.

Reagents:

Benzaldehyde (1.0 eq)[1]

Ethyl bromoacetate (1.2 eq)[1]

Zinc dust (activated) (1.5 eq)

Solvent: Dry Benzene or THF/Toluene mix
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Acid: Dilute HCl (for workup)

Step-by-Step Methodology:

Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and acetone,

followed by drying under vacuum.

Initiation: In a dry flask under inert atmosphere (

), suspend activated Zinc in dry benzene. Add a catalytic amount of iodine (

) to initiate the reaction.

Addition: Slowly add a solution of Ethyl bromoacetate and Benzaldehyde dropwise to the

refluxing zinc suspension. Note: Maintain a gentle reflux to control the exotherm.

Reflux: Continue refluxing for 2–4 hours until the zinc is consumed.

Hydrolysis: Cool the reaction mixture to 0°C and quench with dilute cold sulfuric acid or HCl

to dissolve zinc salts.

Extraction: Separate the organic layer, wash with sodium bicarbonate and brine, then dry

over

.

Purification: Evaporate solvent to yield Ethyl 3-hydroxy-3-phenylpropionate.

Saponification (Optional): To obtain the free acid, reflux the ester with ethanolic KOH (10%)

for 2 hours, acidify with HCl, and recrystallize from water.

Protocol B: Enzymatic Kinetic Resolution (Chiral
Isolation)
To obtain enantiopure (S)-3-hydroxy-3-phenylpropanoic acid (often required for drug

synthesis), lipase-catalyzed hydrolysis is preferred over chemical resolution.

System:Pseudomonas Lipase (PCL) or Candida antarctica Lipase B (CALB).
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Methodology:

Substrate Preparation: Dissolve racemic Ethyl 3-hydroxy-3-phenylpropionate in a biphasic

system (e.g., Phosphate buffer pH 7.0 / Diisopropyl ether).

Enzyme Addition: Add immobilized Lipase (e.g., Novozym 435).

Incubation: Shake at 30°C. The enzyme preferentially hydrolyzes the (R)-ester (or (S)-ester

depending on specific lipase specificity) to the acid, leaving the opposite enantiomer as the

unreacted ester.

Separation: Basify the aqueous layer to pH 8.5 to extract the unreacted ester into the organic

phase. Acidify the aqueous phase to pH 2.0 to precipitate the resolved Chiral Acid.

Pharmaceutical Applications
The primary value of 3-hydroxy-3-phenylpropanoic acid lies in its role as a scaffold for

Fluoxetine (Prozac).

Retrosynthetic Pathway: Fluoxetine
The compound serves as the "backbone" that provides the phenyl ring and the 3-carbon

spacer. The hydroxyl group is later functionalized to the ether linkage found in Fluoxetine.

Ethyl 3-hydroxy-3-phenylpropionate
(Scaffold)

Amide Formation
(Methylamine)

 1. Methylamine/EtOH Etherification
(4-CF3-Phenol + NaH)

 2. Aryl ether synthesis Reduction
(LiAlH4)

 3. Amide reduction Fluoxetine (API)
(Racemic or Enantiopure)

 Final API

Click to download full resolution via product page

Figure 2: Synthesis of Fluoxetine utilizing the 3-hydroxy-3-phenylpropionate scaffold.

Mechanism:

The ester is converted to the N-methyl amide.

The hydroxyl group undergoes nucleophilic aromatic substitution (SNAr) or Mitsunobu

reaction with 4-trifluoromethylphenol.
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The amide carbonyl is reduced (using

or Borane) to the amine, yielding the final drug.[2]

Analytical Methods
Quality control requires the separation of enantiomers to ensure optical purity (ee%).

HPLC Method for Enantiomers
Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm or 210 nm.

Expected Retention: The (S) and (R) enantiomers will show distinct retention times (typically

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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